3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride
Description
3-Methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride is a spirocyclic amine hydrochloride characterized by a unique bicyclic framework (spiro[3.3]heptane) with a methoxy (-OCH₃) and N-methylamine (-NHCH₃) substituent. Key properties include:
- Molecular Formula: C₈H₁₆ClNO (hydrochloride salt; free base: C₈H₁₅NO) .
- Structural Features: The spiro[3.3]heptane core creates a rigid bicyclic system, while the methoxy group at position 3 and N-methylamine at position 1 contribute to stereoelectronic properties .
- Predicted Physicochemical Data: Collision cross-section (CCS) values for adducts range from 134.0–139.1 Ų, with [M+H]+ at 136.9 Ų, suggesting moderate molecular compactness .
Properties
IUPAC Name |
3-methoxy-N-methylspiro[3.3]heptan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-10-7-6-8(11-2)9(7)4-3-5-9;/h7-8,10H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNQDZIUOLUSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C12CCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor, such as a heptane derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion reacts with the spirocyclic intermediate.
Methylation of the Amine: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methoxide ion, methyl iodide, dimethyl sulfate, various solvents.
Major Products Formed
Oxidation: Oxides of the spirocyclic compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted spirocyclic compounds with different functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride serves as a crucial building block for synthesizing more complex spirocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
The biological applications of this compound are extensive:
- Biological Activity : Research indicates potential interactions with various biomolecules, suggesting that it may exhibit neuropharmacological effects. For instance, it may bind to neurotransmitter receptors, influencing neurotransmission .
- Pharmacological Properties : Preliminary studies suggest central nervous system activity, which could be explored for therapeutic applications in treating mood disorders or anxiety . Additionally, antimicrobial properties have been noted in similar compounds, indicating potential antibacterial or antifungal efficacy .
Industrial Applications
In industrial contexts, 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride is utilized in the development of specialty chemicals and as a precursor for various chemical syntheses. Its unique properties make it suitable for creating new materials with desirable characteristics .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of spirocyclic compounds related to 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride:
- Neuropharmacology Studies : Research has shown that spirocyclic glutamic acid analogs exhibit significant neuropharmacological effects, suggesting that similar structures may influence mood regulation and anxiety levels.
- Antimicrobial Studies : Investigations into related compounds have revealed promising antibacterial activity, warranting further exploration into the efficacy of 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride against various pathogens.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Spirocyclic Amines with Varied Substituents
Methoxy-Substituted Amines Beyond Spiro Systems
Biological Activity
3-Methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride is , with a molecular weight of approximately 205.72 g/mol. The presence of the methoxy group enhances its solubility and potential reactivity, making it suitable for various applications in medicinal chemistry.
The biological activity of 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride is attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
- Enzyme Modulation : It may also interact with enzymes involved in metabolic pathways, thereby modulating their activity and affecting cellular functions.
Pharmacological Properties
Research has indicated that 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride exhibits several pharmacological properties, including:
- CNS Activity : Preliminary studies suggest potential central nervous system (CNS) effects, which could be explored for therapeutic applications in treating mood disorders or anxiety.
- Antimicrobial Activity : Some studies have indicated that similar compounds possess antimicrobial properties, warranting investigation into the antibacterial or antifungal efficacy of this compound.
Case Studies and Research Findings
A review of the literature reveals several key studies that have examined the biological activity of related spirocyclic compounds, providing insights into the potential effects of 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride:
- Neuropharmacology Studies : In a study exploring spirocyclic glutamic acid analogs, compounds with similar structures demonstrated significant neuropharmacological effects, suggesting that 3-methoxy-N-methylspiro[3.3]heptan-1-amine may also exhibit such properties .
- Antimicrobial Screening : Research on related compounds indicated promising antimicrobial activity against various pathogens, indicating a potential for further exploration into the antibacterial properties of this compound .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves alkylation of the spirocyclic amine precursor followed by methoxy group introduction via nucleophilic substitution. Key steps include:
- Step 1 : Reacting spiro[3.3]heptan-1-amine with methyl iodide under basic conditions (e.g., KCO) to form the N-methyl derivative.
- Step 2 : Methoxylation using methyl chloroformate or methanol in acidic media to introduce the 3-methoxy group .
Q. How can researchers characterize the stereochemical configuration of this spirocyclic compound?
- Techniques :
- X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals.
- NMR Spectroscopy : H-H NOESY or C DEPT135 experiments identify spatial proximity of methyl and methoxy groups .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
